N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline
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Overview
Description
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline is a synthetic organic compound that features both azide and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline likely involves multiple steps:
Formation of the Azide Group: This can be achieved by reacting an appropriate alkyl halide with sodium azide under suitable conditions.
Alkylation of Aniline: The aniline derivative can be alkylated using the azide-containing intermediate.
Cyclohexene Introduction: The cyclohexene moiety can be introduced through a subsequent reaction, possibly involving a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products
Oxidation Products: Nitrenes or other oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.
Medicine: Possible precursor for pharmaceuticals or diagnostic agents.
Industry: Use in the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In Bioorthogonal Chemistry: The azide group can participate in click chemistry reactions, forming stable triazole linkages.
In Medicinal Chemistry: The compound might interact with biological targets through its aniline or azide groups, affecting molecular pathways.
Comparison with Similar Compounds
Similar compounds might include:
N-alkylated anilines: Such as N-methyl-N-phenylaniline.
Azido compounds: Such as azidomethylbenzene.
Cyclohexene derivatives: Such as cyclohex-2-en-1-amine.
Uniqueness
The combination of azide, aniline, and cyclohexene groups in a single molecule makes N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline unique, potentially offering a diverse range of reactivity and applications.
Properties
Molecular Formula |
C15H18N4 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(2-azidoprop-2-enyl)-N-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C15H18N4/c1-13(17-18-16)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-6,8-10,15H,1,3,7,11-12H2 |
InChI Key |
XOBADFYGNAHPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(C1CCCC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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